molecular formula C23H23N3O5S2 B2737984 Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate CAS No. 312605-11-1

Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate

Cat. No. B2737984
CAS RN: 312605-11-1
M. Wt: 485.57
InChI Key: JOQNAVWPVSBOAV-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a chemical compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .

Scientific Research Applications

Thiazole Derivatives as Mycobacterium Tuberculosis Inhibitors

A series of thiazole-aminopiperidine hybrid analogs, closely related to the chemical structure , were designed, synthesized, and evaluated for their inhibitory activity against Mycobacterium tuberculosis. One compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated promising activity against all test parameters, including Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and antituberculosis activity without cytotoxicity at effective concentrations V. U. Jeankumar et al., 2013.

Anticancer Applications

Compounds bearing a pyrazole or indazole nucleus, synthesized from ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, were evaluated for their antiproliferative activity against human lung carcinoma cells. One compound induced intrinsic apoptotic pathways by activating p53 and was also found to activate the TRAIL-inducing death pathway, demonstrating its potential as a novel anticancer agent D. Raffa et al., 2019.

Heterocyclic Synthesis

The versatility of thiazole derivatives in heterocyclic synthesis was explored through the creation of diverse compounds, indicating the potential utility of such compounds in various scientific applications, from material science to pharmaceuticals R. Mohareb et al., 2004.

Microwave-Assisted Synthesis

Another study focused on the microwave-assisted synthesis of carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, demonstrating an efficient method for the synthesis of potentially biologically active compounds M. Milosevic et al., 2015.

properties

IUPAC Name

ethyl 4-phenyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-2-31-22(28)20-19(16-8-4-3-5-9-16)24-23(32-20)25-21(27)17-10-12-18(13-11-17)33(29,30)26-14-6-7-15-26/h3-5,8-13H,2,6-7,14-15H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQNAVWPVSBOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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